molecular formula C13H14O2 B14903328 3-Tert-butyl-chromen-2-one

3-Tert-butyl-chromen-2-one

Cat. No.: B14903328
M. Wt: 202.25 g/mol
InChI Key: XHDYZSTXPQVFQJ-UHFFFAOYSA-N
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Description

3-(tert-Butyl)-2H-chromen-2-one is a synthetic organic compound belonging to the class of chromenones. Chromenones, also known as coumarins, are a group of aromatic compounds with a benzopyrone structure. The tert-butyl group attached to the chromenone core enhances its chemical stability and modifies its reactivity, making it a valuable compound in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(tert-Butyl)-2H-chromen-2-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the Pechmann condensation, where phenols react with β-ketoesters in the presence of acid catalysts. For instance, the reaction of 4-tert-butylphenol with ethyl acetoacetate in the presence of sulfuric acid can yield 3-(tert-Butyl)-2H-chromen-2-one.

Industrial Production Methods

Industrial production of 3-(tert-Butyl)-2H-chromen-2-one may involve continuous flow processes to ensure high yield and purity. The use of microreactor systems can enhance the efficiency and sustainability of the synthesis by providing better control over reaction parameters and reducing waste.

Chemical Reactions Analysis

Types of Reactions

3-(tert-Butyl)-2H-chromen-2-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert the chromenone to dihydro derivatives.

    Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) is a typical method.

    Substitution: Friedel-Crafts acylation and alkylation reactions using aluminum chloride (AlCl3) as a catalyst are common.

Major Products Formed

    Oxidation: Formation of 3-(tert-Butyl)-2H-chromen-2,3-dione.

    Reduction: Formation of 3-(tert-Butyl)-2,3-dihydrochromen-2-one.

    Substitution: Introduction of various alkyl or acyl groups onto the chromenone ring.

Scientific Research Applications

3-(tert-Butyl)-2H-chromen-2-one has diverse applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of dyes, fragrances, and pharmaceuticals.

Mechanism of Action

The mechanism of action of 3-(tert-Butyl)-2H-chromen-2-one involves its interaction with specific molecular targets and pathways. For instance, its antioxidant activity may be attributed to its ability to scavenge free radicals and inhibit oxidative stress. The compound may also interact with enzymes and receptors involved in inflammatory and cancer pathways, modulating their activity and exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Methyl tert-butyl ether: An organic compound with a tert-butyl group, used as a fuel additive.

    tert-Butyl alcohol: A simple tertiary alcohol with a tert-butyl group, used as a solvent and intermediate in organic synthesis.

    tert-Butyl chloride: A tertiary alkyl halide used in organic synthesis.

Uniqueness

3-(tert-Butyl)-2H-chromen-2-one is unique due to its chromenone core structure combined with the tert-butyl group. This combination imparts distinct chemical and biological properties, making it valuable in various applications. Its stability, reactivity, and potential biological activities set it apart from other tert-butyl-containing compounds.

Properties

Molecular Formula

C13H14O2

Molecular Weight

202.25 g/mol

IUPAC Name

3-tert-butylchromen-2-one

InChI

InChI=1S/C13H14O2/c1-13(2,3)10-8-9-6-4-5-7-11(9)15-12(10)14/h4-8H,1-3H3

InChI Key

XHDYZSTXPQVFQJ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CC2=CC=CC=C2OC1=O

Origin of Product

United States

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